Product packaging for N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide(Cat. No.:CAS No. 23623-31-6)

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide

Cat. No.: B1674468
CAS No.: 23623-31-6
M. Wt: 459.5 g/mol
InChI Key: ATDILMLBOZKFGI-MPJWFRRFSA-N
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Description

Historical Context and Discovery

The lankacidin group of antibiotics was first isolated in 1969 by Harada and co-workers. acs.org Following their initial isolation, the group was extensively characterized, and the structure of lankacidin C was subsequently elucidated. acs.orggraduate-studies-in-cancer-research.org The structural assignment of lankacidins C and A was aided by X-ray crystallographic analysis of their derivatives. nih.gov

Classification and Origin from Streptomyces rochei

Lankacidin C is classified as a polyketide/nonribosomal peptide natural product. nih.gov It is a fermentation product primarily produced by the soil-dwelling bacterium Streptomyces rochei. acs.orggraduate-studies-in-cancer-research.org Specifically, Streptomyces rochei strain 7434AN4 is known to produce lankacidin C and lankamycin (B1674470), another polyketide antibiotic. tandfonline.compnas.org The biosynthetic gene clusters responsible for the production of lankacidins are located on the giant linear plasmid pSLA2-L within Streptomyces rochei. tandfonline.comsecondarymetabolites.orgfrontiersin.org

Overview of Biological Activities in Research Contexts

Research into Lankacidin C has revealed a range of biological activities, including significant antimicrobial and antitumor properties. acs.orgmedchemexpress.com

Antimicrobial Activity: Lankacidin group antibiotics, including Lankacidin C, exhibit strong antimicrobial activity, particularly against various Gram-positive bacteria. graduate-studies-in-cancer-research.orgacs.org This includes strains that have developed resistance to macrolide antibiotics. graduate-studies-in-cancer-research.org The antimicrobial mechanism of action of lankacidin has been attributed to its interference with protein synthesis in bacteria. nih.govacs.orggraduate-studies-in-cancer-research.org It achieves this by binding at the peptidyl transferase center of the eubacterial large ribosomal subunit. nih.govacs.orggraduate-studies-in-cancer-research.orgpnas.org Lankacidin C and lankamycin, also produced by S. rochei, can synergistically inhibit protein synthesis by binding to neighboring sites in the bacterial large ribosomal subunit. pnas.orgresearchgate.net

Antitumor Activity: Besides its antimicrobial effects, Lankacidin C and some of its derivatives have demonstrated considerable antitumor activity in various cell line models and in vivo against certain tumor models, such as L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma. nih.govacs.orggraduate-studies-in-cancer-research.orgmedchemexpress.comresearchgate.netnih.gov For a significant period, the antitumor activity of lankacidin was thought to be linked to its antimicrobial mechanism of interfering with protein synthesis, although this was not experimentally confirmed. graduate-studies-in-cancer-research.orgacs.org More recent research, employing computational and experimental approaches, has indicated that the cytotoxic effect of lankacidin C is due to a paclitaxel-like action. graduate-studies-in-cancer-research.orgacs.org Lankacidin C has been shown to act as a microtubule stabilizer, enhancing tubulin assembly and displacing taxoids from their binding site. acs.orggraduate-studies-in-cancer-research.orgacs.orgresearchgate.netresearchgate.net This mechanism involves binding at the taxol binding site of tubulin, leading to the overstabilization of cellular microtubules, mitotic arrest at metaphase, and subsequent apoptosis in dividing cells. acs.orgresearchgate.netresearchgate.net

Structure-activity relationship studies on lankacidin-group antibiotics have explored modifications to enhance antitumor activity. For instance, replacement of the hydroxyl group at position 8 or 14 of lankacidin C by an acyloxy group was shown to potentiate antitumor activity against L1210 leukemia and solid 6C3HED/OG lymphosarcoma in mice. nih.gov Esterification of the C-7/C-13 hydroxyl groups has also been investigated, with 13-O-cinnamoyl-lankacidin C demonstrating significantly higher cytotoxicity against the HeLa cell line compared to the parent compound. researchgate.netresearchgate.net

Lankacidin C has also shown some immunosuppressive activities in research contexts. nih.gov

Here is a summary of some research findings on the biological activities of Lankacidin C and its derivatives:

CompoundActivityNotesSource
Lankacidin CAntimicrobialAgainst various Gram-positive bacteria, including macrolide-resistant strains. Inhibits protein synthesis by binding to the ribosomal peptidyl transferase center. nih.govgraduate-studies-in-cancer-research.orgpnas.orgacs.org
Lankacidin CAntitumorAgainst L1210 leukemia, B16 melanoma, 6C3 HED/OG lymphosarcoma, HeLa, and T47D breast cancer cell lines. Acts as a microtubule stabilizer. acs.orggraduate-studies-in-cancer-research.orgmedchemexpress.comresearchgate.netnih.govresearchgate.net
Lankacidin C derivativesAntitumorSome derivatives show enhanced activity compared to the parent compound. nih.govresearchgate.netresearchgate.net
Lankacidin CImmunosuppressiveStudied in mice models. nih.gov
Lankacidin C and LankamycinSynergistic AntibioticInhibit bacterial growth synergistically by binding to neighboring ribosomal sites. pnas.orgresearchgate.net

Further research continues to explore the potential of Lankacidin C and its analogs for therapeutic applications, focusing on understanding their mechanisms of action and developing derivatives with improved efficacy and stability. nih.govacs.orgacs.orgontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO7 B1674468 N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide CAS No. 23623-31-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23623-31-6

Molecular Formula

C25H33NO7

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide

InChI

InChI=1S/C25H33NO7/c1-14-6-9-18(28)10-8-15(2)12-21(26-23(31)17(4)27)25(5)22(30)16(3)20(33-24(25)32)13-19(29)11-7-14/h6-8,10-12,16,18-21,28-29H,9,13H2,1-5H3,(H,26,31)/b10-8-,11-7-,14-6-,15-12-

InChI Key

ATDILMLBOZKFGI-MPJWFRRFSA-N

Isomeric SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)\C)O)\C)O

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lankacidins;  Lankacidin C;  Lankacidin;  Antibiotic T-2636 C;  Bundlin A;  NSC 145118;  NSC-145118;  NSC145118;  T-2636C;  T 2636C;  T2636C; 

Origin of Product

United States

Structural Elucidation and Stereochemical Investigations of Lankacidin C and Analogues

Initial Structural Assignments and X-ray Crystallographic Studies

The initial structures of key lankacidin family members, including lankacidin C and lankacidin A, were partly determined through X-ray crystallographic analysis. nih.govnih.govescholarship.org This involved the analysis of p-bromophenylsulfonylhydrazone derivatives of these compounds. nih.govnih.govescholarship.org Following these initial crystallographic studies, the core structures of other lankacidin class members were subsequently assigned by analogy. nih.govescholarship.org X-ray crystallographic analysis has also been utilized more recently to confirm the stereochemistry of synthetic intermediates and derivatives in the study of lankacidins. nih.govescholarship.orgescholarship.orgnih.gov For instance, the stereochemistry of a desilylated derivative of a synthetic intermediate leading to a 4-Me-iso-lankacidinol was unambiguously confirmed by X-ray crystallography. nih.gov Furthermore, X-ray diffraction data has been collected for complexes of lankacidin C with the large ribosomal subunit to understand its binding mode, which is associated with its antimicrobial activity. pnas.orgacs.orgnih.gov

Challenges in Structural Determination and Reassignment of Related Lankacidin Class Members

Despite initial assignments, the complex nature of lankacidins has led to challenges in structural determination, particularly concerning stereochemistry. nih.govresearchgate.netnih.gov Recent synthetic efforts have revealed inaccuracies in the reported structures of certain lankacidin class natural products, necessitating their reassignment. nih.govresearchgate.netnih.govnih.govescholarship.orgnih.govacs.orgresearchgate.netcam.ac.uk

Reassignment of 2,18-seco-Lankacidinol B Stereochemistry

2,18-seco-Lankacidinol B was identified as the first acyclic member of the lankacidin class, lacking the C2-C18 bond characteristic of the macrocyclic members. nih.govescholarship.orgnih.gov Research involving synthetic approaches to stereochemically diverse variants of 2,18-seco-lankacidinol B revealed that the original assignment of the C4 stereochemistry was incorrect. nih.govresearchgate.netescholarship.orgnih.gov Through comparison of the 1H and 13C NMR spectra of synthetic diastereomers with the reported spectra of the natural product, it was determined that the correct stereochemistry at C4 was (S), differing from the originally assigned (R) configuration. escholarship.orgescholarship.orgnih.gov This reassignment positions 2,18-seco-lankacidinol B as stereochemically unique among previously reported lankacidin-class natural products, which had all been assigned the opposite stereochemistry at C4. escholarship.orgescholarship.orgnih.gov

CompoundOriginal C4 StereochemistryRevised C4 Stereochemistry
2,18-seco-Lankacidinol B(R)(S)

Reassignment of iso-Lankacidinol Structure

Similar challenges and subsequent revisions have occurred with the structure of iso-lankacidinol. Modular synthesis approaches aimed at generating diastereoisomers of iso-lankacidinol led to the discovery that the originally reported structure was incorrect. nih.govnih.govescholarship.orgacs.orgresearchgate.netcam.ac.uk Specifically, errors were identified in the assigned stereocenters at C2 and C5. nih.gov The correct structure of iso-lankacidinol was determined through synthesis and comparison of spectroscopic data, confirming it as a C2 isomer of lankacidinol. escholarship.org

CompoundOriginal Stereochemistry (C2, C5)Revised Stereochemistry (C2, C5)
iso-LankacidinolIncorrectly assignedRevised based on synthesis

Importance of Stereochemistry in Lankacidin Class Research

The structural reassignments within the lankacidin class, particularly concerning the stereochemistry of 2,18-seco-lankacidinol B and iso-lankacidinol, underscore the critical importance of stereochemistry in the research of these natural products. nih.govnih.govescholarship.orgnih.govacs.orgresearchgate.netcam.ac.uk These revisions raise intriguing questions about the biosynthetic pathways that lead to these compounds, as prior to these findings, lankacidin class members were thought to possess uniform stereochemistry. nih.govescholarship.orgnih.govacs.orgcam.ac.uk

Furthermore, studies evaluating the biological activity of lankacidins and their derivatives have highlighted the role of stereochemistry in their function. Research on iso-lankacidinols, including natural and non-natural diastereomers, has suggested that the stereochemistry within and surrounding the β-keto-δ-lactone core is crucial for their translation inhibitory activity in cyclic members of the lankacidin class. nih.govnih.govescholarship.org The complex structure and stereochemistry of lankacidins are considered to play a vital role in their biological activity and interaction with biological targets, emphasizing the necessity of accurate structural and stereochemical characterization for understanding their properties and potential applications. ontosight.ai

Biosynthetic Pathway Elucidation of Lankacidin C

Identification of Biosynthetic Gene Clusters (lkc cluster)

The biosynthesis of lankacidin C is governed by a specific set of genes organized into a biosynthetic gene cluster, known as the lkc cluster. tandfonline.comresearchgate.netresearchgate.net This cluster contains the genetic information necessary for the assembly-line enzymes and other proteins involved in constructing the lankacidin scaffold. tandfonline.comresearchgate.netresearchgate.net The identification and characterization of the lkc cluster were crucial steps in understanding the molecular basis of lankacidin production. tandfonline.comresearchgate.netresearchgate.net

Location on Linear Plasmids (e.g., pSLA2-L)

A distinctive feature of lankacidin biosynthesis in Streptomyces rochei strain 7434AN4 is the location of the lkc gene cluster. The complete nucleotide sequencing of the largest linear plasmid in this strain, designated pSLA2-L (210,614 bp), revealed that the biosynthetic gene cluster for lankacidin (lkc; orf4-orf18) is situated on this extrachromosomal element. tandfonline.comtandfonline.comresearchgate.netnii.ac.jpresearchgate.net This finding is notable as antibiotic biosynthetic gene clusters are often located on the bacterial chromosome, but several examples exist where they reside on giant linear plasmids. tandfonline.comtandfonline.com

Table 1: Location of lkc Cluster

OrganismPlasmidGene Cluster
Streptomyces rocheipSLA2-Llkc

Enzymatic Machinery and Assembly-Line Proteins

The lkc cluster encodes a suite of enzymes and assembly-line proteins responsible for the step-wise construction and modification of the lankacidin molecule. tandfonline.comresearchgate.netresearchgate.net These proteins include a hybrid enzyme, multidomain polyketide synthases, and discrete modifying enzymes. tandfonline.comresearchgate.netresearchgate.net

Hybrid Nonribosomal Peptide Synthetase (NRPS)/Polyketide Synthase (PKS) Subunits

The initiation of lankacidin biosynthesis involves a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) gene, lkcA. tandfonline.comresearchgate.netresearchgate.net The protein encoded by lkcA is an NRPS/PKS hybrid subunit that plays a role in recognizing the starter unit, proposed to be derived from glycine (B1666218), and initiating the polyketide chain elongation process by condensing it with malonyl CoA. tandfonline.com

Roles of Discrete Acyltransferase (AT) and Dehydratase (DH) Domains

The lkc cluster contains genes encoding discrete acyltransferase (AT) (lkcD) and dehydratase (DH) (lkcB) enzymes. tandfonline.comresearchgate.netnih.govresearchgate.net These discrete domains are suggested to function in trans, meaning they are not integrated within the main PKS modules but instead operate independently to modify intermediates during polyketide assembly. tandfonline.comresearchgate.netnih.govresearchgate.net Mutational studies have supported the iterative function of these discrete enzymes during lankacidin polyketide assembly. nih.gov Additionally, research has indicated the involvement of an additional dehydratase activity, potentially located within the C-terminal region of LkcC, which may cooperate with the discrete dehydratase LkcB. researchgate.netresearchgate.net

C-Methyltransferase Involvement

A C-methyltransferase (MT) domain is present within the multidomain PKS protein LkcC (lkcC-MT). tandfonline.comnih.gov This domain is responsible for introducing methyl groups at specific positions on the growing polyketide chain. tandfonline.comnih.gov Experimental evidence from mutational analysis suggests that the lkcC-MT domain functions iteratively during the lankacidin polyketide assembly process. nih.gov The iterative use of the MT domain in LkcC could introduce methyl groups at positions C-2, 4, 10, and 16. researchgate.net

Table 2: Key Enzymes and Domains in Lankacidin Biosynthesis

Gene/ProteinTypeProposed Role
LkcAHybrid NRPS/PKSStarter unit recognition (glycine) and initiation. tandfonline.com
LkcCMultidomain PKS (contains MT domain)Polyketide chain extension (iterative use), C-methylation. tandfonline.comresearchgate.netnih.gov
LkcFMultidomain PKSPolyketide chain extension. tandfonline.com
LkcGMultidomain PKSPolyketide chain extension. tandfonline.com
LkcBDiscrete Dehydratase (DH)Dehydration acting in trans. tandfonline.comresearchgate.netnih.govresearchgate.net
LkcDDiscrete Acyltransferase (AT)Acyl transfer acting in trans. tandfonline.comresearchgate.netnih.govresearchgate.net
LkcEAmine OxidaseMacrocyclization via oxidation and intramolecular attack. tandfonline.comtandfonline.comnih.govresearchgate.netacs.org

Key Biosynthetic Steps and Enzyme Functions

The biosynthesis of lankacidin C proceeds through a series of precisely orchestrated steps involving the coordinated action of the enzymes encoded by the lkc cluster. tandfonline.comresearchgate.net The process begins with the NRPS/PKS hybrid LkcA, which is proposed to incorporate a starter unit derived from glycine and condense it with malonyl CoA. tandfonline.com The polyketide chain is then extended through the action of the multidomain PKS proteins LkcC, LkcF, and LkcG. tandfonline.com Notably, LkcC is hypothesized to be used iteratively for four chain extension cycles (from C-14 to C-7), while LkcF and LkcG function modularly for subsequent extensions. tandfonline.comtandfonline.com Despite containing only five ketosynthase (KS) domains, the lkc cluster accomplishes eight condensation reactions required for the lankacidin skeleton, supporting a modular-iterative mechanism where some PKS modules or domains are used multiple times. tandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net

Modifications such as ketoreduction, dehydration, and C-methylation occur at various stages of chain elongation, catalyzed by the respective domains within the PKSs or the discrete enzymes. tandfonline.comnih.govresearchgate.netresearchgate.net The macrocyclization step, which forms the characteristic 17-membered carbocyclic ring of lankacidin, is catalyzed by the amine oxidase LkcE. tandfonline.comtandfonline.comnih.govresearchgate.netacs.org LkcE oxidizes an acyclic amide intermediate at the C18-N position to an imine, which then undergoes an intramolecular nucleophilic attack by an enolic carbon at C-2 to form the C2-C18 linkage and close the macrocycle, yielding lankacidinol A, a precursor to lankacidin C. tandfonline.comtandfonline.comnih.govresearchgate.netacs.org Further tailoring reactions, such as oxidation at C-24 and cleavage of the C-7 acetyl group, lead to the formation of lankacidin C. researchgate.net

Amide Oxidation and Intramolecular Mannich Macrocyclization by LkcE

A critical step in the formation of the 17-membered macrocycle of lankacidin C is catalyzed by the enzyme LkcE. tandfonline.comresearchgate.net LkcE, identified as a flavin-dependent amine oxidase, performs a dual function: an unusual amide oxidation followed by an intramolecular Mannich reaction. nih.govresearchgate.netspringernature.com

Studies involving an lkcE disruptant mutant revealed that it failed to produce lankacidin but accumulated an acyclic derivative, LC-KA05. tandfonline.com LC-KA05 is two hydrogen atoms larger than lankacidinol A and lacks the C2-C18 linkage characteristic of the macrocycle. tandfonline.com This finding supports the role of LkcE in oxidizing the acyclic amide at C18 to an imine. tandfonline.comresearchgate.net The protonated form of this imine then undergoes an intramolecular nucleophilic attack by an enolic carbon at C-2, leading to the formation of the 17-membered macrocyclic lankacidinol A. tandfonline.comresearchgate.net

The proposed mechanism highlights LkcE's unique catalytic activity, which is a striking example of evolutionary acquisition of a new function within the monoamine oxidase family. researchgate.netresearchgate.net

Polyketide Assembly and Condensation Reactions

The polyketide backbone of lankacidin C is assembled through a series of condensation reactions catalyzed by the PKS modules. tandfonline.comresearchgate.net The lkc cluster encodes five assembly-line proteins: LkcA (hybrid NRPS/PKS), LkcB (discrete DH), LkcC, LkcF, and LkcG. researchgate.netresearchgate.net Although eight ketosynthase (KS)-mediated extension cycles are required to build the lankacidin skeleton, the cluster contains only four KS domains within these proteins. researchgate.netresearchgate.net This suggests a modular-iterative mode of operation. researchgate.netnih.gov

Research supports the hypothesis that the LkcC protein is used iteratively four times, while the remaining PKS modules (LkcA, LkcF, and LkcG) function modularly to accomplish the eight rounds of Claisen condensation. tandfonline.comnih.gov This is consistent with the chemical structure of lankacidin. researchgate.net The iterative use of the C-methyltransferase (MT) domain in LkcC is proposed to introduce four methyl groups at specific positions (C-2, C-4, C-10, and C-16). tandfonline.comresearchgate.net Discrete AT (LkcD) and DH (LkcB) proteins likely act in trans during the polyketide assembly process. tandfonline.comresearchgate.net An additional DH activity coded on the C-terminal of LkcC has also been reported to play a role. tandfonline.com

Experimental evidence, including heterologous expression of the lkc cluster in Streptomyces lividans, demonstrated that the cluster is sufficient for synthesizing the lankacidin skeleton, accumulating lankacidinol A. tandfonline.comnih.gov Gene fusion experiments, such as fusing LkcF to LkcG, produced lankacidin C at levels similar to the parent strain, suggesting that iterative use of LkcF is unlikely and supporting the modular function of LkcA, LkcF, and LkcG. tandfonline.comnih.gov

Starter Unit Incorporation

The biosynthesis of the polyketide chain begins with the incorporation of a starter unit. In the case of lankacidin, the starter unit is proposed to be lactoyl-ACP. researchgate.net Lactoyl-ACP is believed to be derived from 1,3-bisphosphoglycerate. researchgate.net

Evidence supporting lactoyl-ACP as the starter unit comes from studies of the lkcE-deleted mutant, where the acyclic intermediate LC-KA05 accumulates specifically in its lactoyl form. researchgate.net While pyruvoyl-ACP was also considered a potential starter unit, the accumulation of only the lactoyl form in the mutant strongly suggests lactoyl-ACP is the utilized precursor. researchgate.net

Genetic and Biochemical Analysis of Biosynthetic Mutants

For instance, inactivation of the three ketoreductase (KR) domains (lkcC-KR, lkcF-KR1, and lkcF-KR2) through in-frame deletion or site-directed mutagenesis of catalytic residues resulted in diminished or abolished lankacidin production, confirming their functional roles in the pathway. oup.comjst.go.jp However, these KR mutants did not accumulate the expected unreduced intermediates, indicating the complexity of the pathway and potentially rapid processing or instability of intermediates. oup.com

Mutational analysis of the two tandemly aligned acyl carrier protein (ACP) domains in LkcC (lkcC-ACP1 and lkcC-ACP2) showed that either ACP domain is sufficient for lankacidin biosynthesis. tandfonline.comoup.comjst.go.jp Disruption and complementation experiments targeting the discrete AT (lkcD), discrete DH (lkcB), and the MT domain within LkcC (lkcC-MT) suggested that these gene products function iteratively during polyketide assembly. tandfonline.comoup.comjst.go.jp

Studies on regulatory genes have also impacted lankacidin production. Mutation of the pseudo-receptor gene srrB in Streptomyces rochei strain KA07 led to significantly increased production of lankacidin C and other related compounds compared to the parent strain. frontiersin.org This indicates that SrrB acts as a negative regulator of lankacidin biosynthesis, likely by binding to the promoter region of the activator gene srrY. frontiersin.org

Data from mutant analysis can be summarized in tables to show the effect of specific gene disruptions on product accumulation:

Gene/Domain MutatedEffect on Lankacidin ProductionAccumulated Intermediate(s)Reference
lkcEAbolishedLC-KA05 (acyclic amide) tandfonline.comresearchgate.net
lkcC-KRDiminished/AbolishedNone detected oup.comjst.go.jp
lkcF-KR1Diminished/AbolishedNone detected oup.comjst.go.jp
lkcF-KR2Diminished/AbolishedNone detected oup.comjst.go.jp
srrBIncreasedLankacidin C, Lankacidinol A, iso-Lankacidinol, Lankacidinol frontiersin.org

Evolutionary and Mechanistic Insights into Biosynthesis

The lankacidin biosynthetic pathway offers valuable insights into the evolution and mechanisms of polyketide synthesis. The presence of a hybrid NRPS-PKS system and the modular-iterative nature of the PKS assembly are key features. tandfonline.comresearchgate.net The organization of the lkc gene cluster on a linear plasmid in Streptomyces rochei is also noteworthy, as antibiotic biosynthetic genes are often located on the chromosome in Streptomyces. tandfonline.comtandfonline.com

The dual function of LkcE as an amide oxidase and macrocyclase represents a fascinating example of enzyme evolution and catalytic promiscuity. nih.govresearchgate.netresearchgate.net The proposed mechanism involving amide oxidation to an imine and subsequent intramolecular Mannich reaction provides a mechanistic explanation for the formation of the unique 17-membered macrocycle. tandfonline.comnih.govresearchgate.net The possibility of imperfect stereochemical control in the Mannich reaction catalyzed by LkcE has been suggested as a potential origin for the existence of iso-lankacidinol diastereomers in nature. nih.govescholarship.org

The modular-iterative strategy employed by the lankacidin PKS system, where some modules are used multiple times while others function modularly, is a less common but significant mode of polyketide assembly observed in the biosynthesis of other compounds like stigmatellin (B1206613) and borrelidin. tandfonline.com Understanding the precise mechanisms governing the switch between iterative and modular modes in such systems, potentially involving domains like the dehydratase domain, is an ongoing area of research. researchgate.net

The co-production of lankacidin and lankamycin (B1674470) by Streptomyces rochei and their synergistic activity suggest a potential evolutionary optimization for combined action. pnas.org While their sites of action on the ribosome are different (lankacidin at the peptidyl transferase center and lankamycin at the exit tunnel), their simultaneous binding leads to synergy in inhibiting bacterial growth. pnas.org This co-evolution of biosynthetic pathways and target interactions provides a compelling example of natural product diversification and optimization.

Mechanistic Studies of Lankacidin C Biological Activities

Mechanism of Ribosomal Inhibition in Prokaryotic Systems

Lankacidin C primarily functions as an antibiotic by inhibiting protein synthesis in prokaryotic organisms. nih.govnih.govnih.govnih.govnih.govmetabolomicsworkbench.orgfishersci.co.ukmdwiki.org This inhibition is achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA into proteins.

Binding Site within the Peptidyl Transferase Center (PTC) of the Large Ribosomal Subunit

Studies have consistently demonstrated that Lankacidin C binds specifically to the peptidyl transferase center (PTC) located on the large (50S) ribosomal subunit of eubacteria. nih.govnih.govnih.govnih.govnih.govfishersci.co.ukmdwiki.orgmims.com The PTC is a highly conserved and functionally critical region of the ribosome responsible for catalyzing peptide bond formation during translation elongation. Lankacidin C's binding site is situated within this catalytic core. nih.govnih.govnih.govnih.govfishersci.co.ukmims.com

Crystallographic Analysis of Ribosome-Lankacidin C Complexes

High-resolution crystallographic analysis has been instrumental in elucidating the precise binding mode of Lankacidin C within the ribosome. Structures of the large ribosomal subunit from Deinococcus radiodurans (D50S) in complex with Lankacidin C have been determined, providing detailed insights into the atomic-level interactions. nih.govmetabolomicsworkbench.orgmims.comnih.govnih.gov These studies, utilizing techniques such as highly collimated synchrotron X-ray beams, have revealed how Lankacidin C is accommodated within the PTC. nih.gov The crystallographic data, deposited in the Protein Data Bank (PDB) with accession code 3JQ4, show specific interactions between Lankacidin C and nucleotides within the PTC. nih.govnih.govnih.gov Modeling of the Lankacidin C structure within the electron density maps has allowed for the identification of these crucial interactions that stabilize its binding. nih.govnih.gov

Interference with Peptide Bond Formation

Biochemical and functional studies complement the structural data, confirming that Lankacidin C interferes directly with the process of peptide bond formation. nih.govnih.govnih.govfishersci.co.uk This interference is hypothesized to occur by preventing the proper positioning or binding of the aminoacyl moiety of the incoming aminoacyl-tRNA molecule in the ribosomal A site. nih.gov Furthermore, the presence of Lankacidin C in the PTC may also impact the precise placement of the C terminus of the peptidyl tRNA. nih.gov Experimental evidence, such as the inhibition of bacterial cell-free transcription-translation systems and the puromycin (B1679871) reaction, supports Lankacidin C's ability to impede peptide bond formation. nih.gov

Synergistic Ribosomal Targeting with Co-produced Antibiotics (e.g., Lankamycin)

Streptomyces rochei, the producer organism of Lankacidin C, also co-produces another antibiotic, Lankamycin (B1674470). nih.govnih.govnih.govnih.govfishersci.co.uknih.govnih.govmetabolomicsworkbench.org These two chemically distinct compounds exhibit a synergistic effect in inhibiting bacterial growth and protein synthesis. nih.govnih.govnih.govnih.govfishersci.co.uknih.govnih.gov Crystallographic studies of the large ribosomal subunit in complex with both Lankamycin and Lankacidin C have shown that Lankamycin binds to a neighboring site within the ribosome, specifically in the nascent peptide exit tunnel (NPET). nih.govnih.govnih.govfishersci.co.uknih.gov This adjacent binding allows for simultaneous interaction of both antibiotics with the ribosome. nih.govnih.govnih.gov The synergistic mechanism is further supported by observations that the binding of Lankacidin C can enhance the positioning and interactions of Lankamycin with ribosomal RNA, leading to more potent inhibition than either antibiotic alone. nih.govnih.gov

Comparative Analysis with Other Ribosomal Antibiotics (e.g., Streptogramins, Macrolides)

Lankacidin C's ribosomal binding site and mechanism share some similarities and notable differences with other classes of ribosome-targeting antibiotics, such as streptogramins and macrolides. The binding site of Lankacidin C and Lankamycin partially overlaps with that of streptogramins. nih.govnih.govnih.govnih.gov Specifically, streptogramin A type antibiotics, like dalfopristin (B1669780), bind in the PTC, analogous to Lankacidin C, while streptogramin B type antibiotics, such as quinupristin, bind in the NPET, similar to Lankamycin. nih.govnih.govnih.govnih.gov Despite structural dissimilarities, the position of Lankacidin C in the ribosome is comparable to that of dalfopristin and virginiamycin M. nih.gov However, differences exist in their specific interactions with ribosomal nucleotides. For instance, Lankacidin C induces a unique reorientation of the U2506 base within the PTC compared to dalfopristin. nih.gov Lankamycin, being a macrolide, binds to the NPET in a manner similar to erythromycin (B1671065). nih.govnih.govnih.govmetabolomicsworkbench.orguni.lu Interestingly, while Lankamycin and Lankacidin C can bind simultaneously and synergistically, erythromycin has been shown to disrupt the binding of Lankacidin C. nih.govmetabolomicsworkbench.org This highlights the subtle differences in binding interactions despite overlapping sites. Macrolides, lincosamides, and streptogramins B also share an overlapping binding site in the large ribosomal subunit and interact with the nucleotide A2058. uni.lu

Mechanism of Antitumor Activity through Microtubule Modulation

Beyond its well-established antimicrobial activity, Lankacidin C and its derivatives have demonstrated considerable antitumor activity against a range of cancer cell lines, including L1210 leukemia, B16 melanoma, HeLa, and T47D breast cancer cells. nih.govnih.govnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orgwikipedia.org While its antitumor effects were initially speculated to be linked to its protein synthesis inhibition, more recent research has revealed a distinct mechanism involving the modulation of microtubules. nih.govmetabolomicsworkbench.org

Studies have shown that the antitumor activity of Lankacidin C is primarily due to its ability to stabilize microtubules. nih.govmetabolomicsworkbench.orgnih.govmetabolomicsworkbench.orgwikipedia.orgmims.com Microtubules are essential components of the cytoskeleton and play critical roles in various cellular processes, including cell division. Lankacidin C acts as a microtubule-stabilizing agent, promoting the assembly of tubulin into microtubules and preventing their depolymerization. nih.govmetabolomicsworkbench.org This mechanism is analogous to that of the well-known anticancer drug paclitaxel (B517696). nih.govmetabolomicsworkbench.orgnih.govmetabolomicsworkbench.orgwikipedia.orgmims.com Lankacidin C has been shown to displace taxoids, such as paclitaxel, from their binding site on tubulin, indicating an overlapping binding region. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org Experimental evidence, including immunofluorescence studies in cancer cells like T47D, has demonstrated that Lankacidin C disrupts microtubule networks, leading to the formation of stabilized microtubule bundles, an effect similar to that observed with paclitaxel treatment. nih.govwikipedia.org This over-stabilization of microtubules interferes with proper chromosome segregation during mitosis, resulting in mitotic arrest and ultimately leading to programmed cell death (apoptosis) in cancer cells. metabolomicsworkbench.orgmims.com Computational studies, including docking and molecular dynamics simulations, have been employed to predict the likely binding mode of Lankacidin C to tubulin at the paclitaxel binding site, although the exact detailed interactions are still under investigation. metabolomicsworkbench.orgmims.com

Microtubule Stabilization and Enhanced Tubulin Assembly

Lankacidin C functions as a microtubule-stabilizing agent. graduate-studies-in-cancer-research.orgacs.orgnih.govresearchgate.nettandfonline.comresearchgate.net Experimental evidence indicates that lankacidin C enhances the rate of tubulin assembly and increases the final mass of the microtubule polymer. graduate-studies-in-cancer-research.org This effect is similar to that observed with paclitaxel, another well-known microtubule stabilizer. graduate-studies-in-cancer-research.org Tubulin polymerization assays have shown that lankacidin C can significantly increase microtubule growth. graduate-studies-in-cancer-research.org

The following table illustrates the effect of lankacidin C on tubulin polymerization compared to a control and paclitaxel:

ConditionEffect on Tubulin Polymerization
Negative controlNormal polymerization curve
Lankacidin C (10 µM)Enhanced polymerization rate and final mass graduate-studies-in-cancer-research.org
Paclitaxel (10 µM)Enhanced polymerization rate and final mass graduate-studies-in-cancer-research.org

Microscopic examination of microtubules treated with lankacidin C reveals a morphology very similar to that of paclitaxel-treated microtubules, further supporting its role as a microtubule stabilizer. graduate-studies-in-cancer-research.org

Binding at the Paclitaxel Binding Site of Tubulin

Research has confirmed that lankacidin C exerts its antitumor activity by binding at the paclitaxel binding site on β-tubulin. graduate-studies-in-cancer-research.orgnih.govacs.orgnih.govresearchgate.nettandfonline.comresearchgate.netnih.gov This binding event is crucial to its mechanism of action, leading to the overstabilization of cellular microtubules. graduate-studies-in-cancer-research.orgnih.gov Competitive binding assays have shown that lankacidin C can displace taxoids from their binding site on tubulin. graduate-studies-in-cancer-research.orgacs.orgnih.gov The dissociation constant (Kd) of lankacidin C from the paclitaxel binding site was estimated to be 50 ± 13 μM. graduate-studies-in-cancer-research.org

Induction of Mitotic Arrest and Apoptosis in Cancer Cell Lines

The overstabilization of microtubules by lankacidin C disrupts the dynamics of the mitotic spindle, which is essential for proper chromosome segregation during cell division. graduate-studies-in-cancer-research.orgnih.govacs.org This disruption leads to mitotic arrest, primarily at the metaphase stage. graduate-studies-in-cancer-research.orgnih.gov Prolonged mitotic arrest activates cellular checkpoints, ultimately triggering programmed cell death, or apoptosis, in cancer cells. graduate-studies-in-cancer-research.orgnih.govacs.orgnih.govmdpi.com

Studies have demonstrated that lankacidin C reduces cell viability in various human cancer cell lines, including HeLa and T47D cells. graduate-studies-in-cancer-research.orgresearchgate.net The cytotoxic effect is concentration-dependent and leads to the characteristic features of apoptosis. graduate-studies-in-cancer-research.orgmdpi.comresearchgate.net

Computational Modeling of Tubulin Binding Modes

Computational methods have been extensively used to predict and understand how lankacidin C interacts with the tubulin binding pocket. acs.orgnih.govacs.orgresearchgate.netmdpi.commedchemexpress.com These studies aim to identify the most likely binding mode and provide insights for the structural modification and optimization of lankacidin C to enhance its affinity and antitumor activity. nih.govnih.govacs.org

Ensemble-based docking techniques have been employed using different software packages to dock various lankacidin C conformers into multiple conformations of the tubulin paclitaxel binding pocket. acs.orgnih.govmdpi.comnih.govacs.org This approach helps account for the flexibility of the binding site and induced fit. acs.org Tubulin structures from various sources, including those bound to other taxol-site ligands like epothilone (B1246373) A, dictyostatin, discodermolide, and paclitaxel, have been utilized for docking. acs.org

Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted binding modes over time. acs.orgnih.govacs.orgmdpi.comnih.govacs.org Collective simulation times of up to 1.1 μs have been reported to evaluate stability. acs.orgnih.govacs.org A multiple-trajectory approach is often used to assess the stability of different potential binding modes identified through docking. acs.orgnih.govacs.org

Computational studies include the prediction of binding energies between lankacidin C and tubulin. acs.orgnih.govmdpi.commedchemexpress.comacs.orgresearchgate.net Methods such as Molecular Mechanics/Poisson−Boltzmann Surface Area (MM/PBSA) and normal-mode analysis have been used to calculate binding free energies. graduate-studies-in-cancer-research.org For instance, one study reported a calculated binding free energy of -11.1 kcal/mol, which extrapolated to a predicted binding energy of -7.4 ± 0.9 kcal/mol when compared to known paclitaxel-like microtubule stabilizers. graduate-studies-in-cancer-research.org This predicted binding energy was found to be comparable to that of sarcodictyin A, a relatively weak microtubule stabilizer, which aligns with the understanding that the antitumor activity of lankacidin C is considered relatively weak compared to some other agents. graduate-studies-in-cancer-research.org

Analysis of hydrogen bonds formed between lankacidin C and residues in the tubulin binding pocket is a crucial part of computational studies. acs.orgnih.govmdpi.commedchemexpress.comacs.orgbiorxiv.orgnih.gov Hydrogen bond frequency and persistence over simulation time are analyzed to evaluate the stability and likelihood of different binding modes. acs.org While hydrogen bond frequency provides a rough estimation, a deeper analysis of binding energy is necessary for a comprehensive understanding of binding strength. acs.orgnih.gov Specific interactions, such as hydrogen bonds with residues in the taxol binding site, contribute to the stable binding of lankacidin C. researchgate.net

Synthetic Methodologies and Chemical Modifications of Lankacidin C

Total Synthesis Strategies for Lankacidin C

Total synthesis approaches to Lankacidin C have focused on constructing its complex macrocyclic architecture and establishing the correct stereochemistry at multiple chiral centers. nih.govacs.orgresearchgate.net

Convergent and Enantioselective Approaches

The first total synthesis of (-)-Lankacidin C was achieved by Kende and coworkers in 1993, employing a convergent and enantioselective strategy. acs.orgresearchgate.netnih.govmolaid.com This synthesis commenced from readily available chiral starting materials, D-arabinose and L-aspartic acid, and involved a lengthy sequence of 34 steps in the longest linear sequence. acs.orgnih.gov A key aspect of this approach was the use of a tricyclic carbamate (B1207046) intermediate as an advanced relay, designed to circumvent the known degradation pathways of the lankacidin system. acs.orgresearchgate.net

Key Macrocyclization Reactions (e.g., Tsuji-Trost, Stille coupling, Horner-Wadsworth-Emmons)

Macrocyclization is a critical step in the total synthesis of Lankacidin C, forming the characteristic 17-membered ring. Various strategies have been explored for this transformation. Williams and coworkers reported a synthesis of lankacyclinol (B14653942), a related lankacidin, featuring a Horner-Wadsworth-Emmons macrocyclization. nih.govnih.gov Stille coupling has also been investigated for macrocycle formation in lankacidin synthesis, involving the coupling of two fragments, such as a left half and a right half, via palladium catalysis. nih.gov An initial strategy towards Lankacidin C itself attempted macrocycle formation using a Tsuji-Trost reaction, although this approach faced challenges in providing the desired macrocycle. nih.govescholarship.org The inclusion of a methyl group at the C4 position in some analogs was found to enhance chemical stability, enabling macrocyclization with a demanding Tsuji-Trost reaction. escholarship.org

Strategic Construction of Polyketide Backbones

The polyketide backbone of Lankacidin C is constructed through a series of carefully controlled reactions to establish the required carbon chain and stereocenters. ontosight.ai Approaches have involved the synthesis of key fragments that are later coupled to form the macrocycle. For instance, the synthesis of a "right half" fragment has commenced with epoxide opening and subsequent functionalization. escholarship.orgescholarship.org The "left fragment" has been constructed using methods like the Evans aldol (B89426) reaction to predictably establish stereochemistry at positions like C4 and C5 within the β-keto-δ-lactone core. nih.govnih.gov Iterative aldolization and cross-coupling strategies have also been employed for the construction of polyketide backbones of non-macrocyclic lankacidins. researchgate.net

Modular Chemical Synthesis of Lankacidin Class Antibiotics

Modular chemical synthesis approaches have been developed to provide access to a variety of lankacidin analogs, including acyclic members like seco-lankacidinols and iso-lankacidinols. escholarship.orgacs.orgnih.govacs.org These approaches aim to overcome the limitations of semisynthesis and enable systematic investigation of structure-activity relationships. nih.govescholarship.orgacs.org

Routes to seco-Lankacidinols

Routes to seco-lankacidinols, which lack the C2-C18 bond found in cyclic lankacidins, have been developed. nih.govescholarship.orgnih.govacs.org A modular route to several diastereomers of 2,18-seco-lankacidinol B has been achieved in a linear sequence of ≤8 steps from simple building blocks. escholarship.orgescholarship.orgnih.govacs.org This synthesis has involved coupling two halves of approximately equal size. escholarship.org The synthesis of the right half can begin with epoxide opening. escholarship.org The design of these routes has enabled the investigation of stereochemical variability within the β-keto-δ-lactone core. nih.govescholarship.org

Routes to iso-Lankacidinols

Chemoenzymatic Synthesis Approaches to Lankacidin C

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers powerful strategies for the modification and generation of complex natural products like Lankacidin C. This approach leverages the high specificity and efficiency of enzymes to carry out reactions that are challenging or impossible using purely chemical means. Research into the chemoenzymatic synthesis of Lankacidin C and its derivatives has focused on understanding and utilizing the enzymatic machinery involved in its biosynthesis, particularly for targeted structural modifications.

Enzyme-Catalyzed Modifications (e.g., Pyrroloquinoline Quinone-Dependent Dehydrogenase Orf23)

Enzymes play a crucial role in the biosynthetic pathway of Lankacidin C in Streptomyces rochei. One key enzyme involved in the late stages of lankacidin biosynthesis is the pyrroloquinoline quinone (PQQ)-dependent dehydrogenase Orf23. This enzyme is responsible for catalyzing the dehydrogenation of the C23-C25 lactate (B86563) moiety to a pyruvate (B1213749) group researchgate.net. Specifically, Orf23 preferentially converts lankacidinol to lankacidin C in the presence of PQQ researchgate.netresearchgate.net.

Studies have shown that Orf23 exhibits relaxed substrate specificity, capable of converting other monocyclic lankacidinol derivatives, such as lankacyclinol and 2-epi-lankacyclinol, to their corresponding C-24 keto compounds, lankacyclinone C and 2-epi-lankacyclinone C, respectively researchgate.netresearchgate.netnih.gov. This enzymatic activity is enhanced by the presence of divalent metal cations, particularly Ca2+, while being completely inhibited by EDTA researchgate.net. These findings confirm the function of Orf23 in the final oxidation step of lankacidin biosynthesis researchgate.net.

The involvement of Orf23 in this oxidation step highlights the potential for using this enzyme in chemoenzymatic approaches to synthesize modified lankacidin structures with specific oxidation states at the C-24 position.

Synthesis of Monocyclic Lankacidin Derivatives

The complex bicyclic structure of Lankacidin C, which includes a δ-lactone ring, presents challenges for structural modification hiroshima-u.ac.jp. Research has explored the synthesis of monocyclic lankacidin derivatives, which lack this δ-lactone moiety, to potentially overcome these limitations and investigate the impact of this structural change on biological activity researchgate.nethiroshima-u.ac.jp.

Chemoenzymatic strategies have been employed to synthesize monocyclic lankacidin derivatives. For instance, the pyrroloquinoline quinone-dependent dehydrogenase (Orf23) from Streptomyces rochei has been utilized in the chemoenzymatic synthesis of lankacyclinone C, a monocyclic congener of Lankacidin C researchgate.netresearchgate.netnih.gov. This synthesis involves the enzymatic conversion of monocyclic lankacidinol derivatives researchgate.netresearchgate.net.

Biomimetic synthetic approaches, sometimes incorporating enzymatic steps or inspired by biosynthetic pathways, have also been explored for constructing the macrocyclic skeleton of lankacidins and their monocyclic variants. These methods often involve key steps such as Mannich macrocyclization reactions researchgate.netresearchgate.netacs.org. The stereochemical outcome of these reactions, whether enzymatic or biomimetic, can influence the resulting lankacidin derivatives researchgate.netacs.org.

The synthesis of monocyclic derivatives like lankacyclinone C allows for the investigation of the functional importance of the bicyclic structure. Studies comparing monocyclic derivatives to bicyclic lankacidins have suggested that the δ-lactone moiety may be less critical for certain biological activities, such as antitumor activity researchgate.netnih.govresearchgate.net.

Data on the enzymatic conversion by Orf23 is summarized in the table below:

EnzymeSubstrate(s)Product(s)CofactorConditions/Notes
Pyrroloquinoline Quinone-Dependent Dehydrogenase Orf23LankacidinolLankacidin CPQQPreferential conversion researchgate.netresearchgate.net
Pyrroloquinoline Quinone-Dependent Dehydrogenase Orf23Lankacyclinol, 2-epi-lankacyclinolLankacyclinone C, 2-epi-lankacyclinone CPQQRelaxed substrate specificity researchgate.netresearchgate.netnih.gov
Pyrroloquinoline Quinone-Dependent Dehydrogenase Orf23Lankacidinol A, iso-lankacidinolLankacidin A, iso-lankacidin CPQQConverted to C-24 keto compounds researchgate.net
Pyrroloquinoline Quinone-Dependent Dehydrogenase Orf23Various monocyclic lankacidinol derivativesCorresponding C-24 keto compoundsPQQActivity enhanced by Ca2+, inhibited by EDTA researchgate.net

This table illustrates the enzymatic activity of Orf23 in converting various lankacidinol derivatives to their oxidized keto forms, a key step in both biosynthesis and chemoenzymatic synthesis of these compounds.

Structure Activity Relationship Sar Studies and Rational Design of Lankacidin C Derivatives

Impact of Structural Modifications on Biological Activity

Structural modifications to the lankacidin C scaffold can significantly impact its biological activity, including both antimicrobial and antitumor effects. nih.govhiroshima-u.ac.jpnih.gov

Stereochemical Variations and Their Functional Significance

The stereochemistry within and around the β-keto-δ-lactone core of lankacidinols is important for their translation inhibitory activity in cyclic members of the lankacidin class. nih.govnih.gov Fully synthetic routes have been developed to systematically generate stereochemical derivatives of both cyclic and acyclic lankacidins, providing insight into the role of stereochemistry. nih.govacs.org For instance, studies on iso-lankacidinols, which are diastereomeric variants, showed that they did not inhibit translation at concentrations where the natural product iso-lankacidinol showed measurable inhibition, highlighting the significance of specific stereochemical configurations. nih.govnih.gov

Role of Specific Moieties (e.g., δ-lactone ring, C4 methyl group, C7/C13 hydroxyls)

The δ-lactone ring (C1-C5) has been investigated for its importance in the biological activity of lankacidins. Studies using chemoenzymatic synthesis and computational prediction have suggested that the δ-lactone moiety may be less essential for antitumor activity. hiroshima-u.ac.jpnih.govresearchgate.netresearchgate.net For example, lankacyclinone C, a lankacidin C variant lacking the δ-lactone ring, showed moderate antitumor activity compared to bicyclic lankacidins. hiroshima-u.ac.jpnih.govresearchgate.netresearchgate.net This suggests that structurally simpler monocyclic lankacidins might be better starting points for redesigning for improved antitumor activity. sciencedaily.comhiroshima-u.ac.jp

The C4 methyl group has been a target for modification to improve the chemical stability of the β-keto-δ-lactone core. nih.govresearchgate.netescholarship.org Introducing a methyl group at the C4 position is anticipated to suppress β-elimination processes that contribute to instability. nih.gov

Esterification of the hydroxyl groups at the C7 and C13 positions has been explored to enhance antitumor activity. researchgate.nettandfonline.comresearchgate.net Esterification at C13, particularly with a cinnamoyl group, has demonstrated a significant improvement in cytotoxicity against cancer cell lines. researchgate.nettandfonline.comresearchgate.net For instance, 13-O-cinnamoyl-lankacidin C showed a sevenfold higher cytotoxicity against the HeLa cell line compared to parent lankacidin C. researchgate.nettandfonline.com Furthermore, 7,13-di-O-cinnamoyl-lankacidin C also exhibited considerable antitumor activity. researchgate.nettandfonline.com

Semisynthesis and Chemical Modification Strategies

Semisynthesis and chemical modification of lankacidin fermentation products have been traditional approaches for generating derivatives. nih.govnih.gov These methods have primarily focused on modifying the alcohol functional groups due to the chemical instability of the β-keto-δ-lactone core. nih.govnih.govnih.gov While semisynthesis offers a potential route to derivatives, the limitations imposed by the core's instability have restricted the scope of modifications. nih.govnih.gov Fully synthetic methods are being developed to overcome these limitations and allow for more extensive structural variations. nih.govthieme-connect.comnih.gov

Computational Design and Bioinspired Derivatization for Enhanced Activity

Computational methods play a significant role in the rational design and optimization of lankacidin derivatives. acs.orgresearchgate.nettandfonline.comhiroshima-u.ac.jpnih.govresearchgate.netresearchgate.net These approaches can help predict binding modes, assess the impact of structural changes, and guide the synthesis of new analogs with enhanced activity. acs.orgresearchgate.nettandfonline.com

Identification of Pharmacophoric Features

Computational predictions, including molecular dynamics simulations and binding energy calculations, have been used to investigate the binding of lankacidin C to its biological targets, such as tubulin. acs.orgnih.govresearchgate.netresearchgate.net Identifying the likely binding mode of lankacidin C to the taxol binding site of tubulin is crucial for structure-based design and optimization to enhance its affinity and antitumor activity. acs.org Studies have employed ensemble-based docking and molecular dynamics simulations to identify potential binding modes and assess their stability. acs.org

Advanced Analytical and Biophysical Characterization Techniques

High-Resolution Structural Biology (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in determining the high-resolution structure of Lankacidin C, particularly in complex with its ribosomal target. Crystallographic analysis has revealed that Lankacidin C binds at the peptidyl transferase center of the eubacterial large ribosomal subunit. pnas.orgpnas.org Studies involving the large ribosomal subunit of Deinococcus radiodurans (D50S) in complex with Lankacidin C have provided structural details at resolutions of 3.5 Å and 2.8 Å. pnas.orgescholarship.orgnih.govrcsb.org These structures illustrate the binding mode of Lankacidin C and its interactions with residues within the ribosomal binding site, offering insights into its mechanism of inhibiting bacterial translation. pnas.orgescholarship.org

While X-ray crystallography has successfully elucidated the ribosomal binding of Lankacidin C, the exact binding mode of Lankacidin C at the taxol binding site of tubulin, relevant to its antitumor activity, has remained elusive through this technique. acs.orgnih.gov

Spectroscopic Techniques (e.g., NMR, MS, IR) in Structural Validation

Spectroscopic methods are fundamental for the characterization and validation of the chemical structure of Lankacidin C and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as 1H NMR, 13C NMR, DEPT, DQF-COSY, HMQC, and HMBC, is extensively used to determine the complete structure and stereochemistry of Lankacidin C. nih.govasm.orgfigshare.comjst.go.jpuky.edu These techniques provide detailed information about the arrangement of atoms and their connectivity within the molecule. asm.orgjst.go.jp

Mass Spectrometry (MS), particularly high-resolution mass spectrometry, is employed to confirm the molecular weight and elemental composition of Lankacidin C and its synthetic intermediates or derivatives. nih.gov This technique is crucial for verifying the purity and identity of the compound after isolation or synthesis. ontosight.aiontosight.ai

Infrared (IR) spectroscopy provides information about the functional groups present in Lankacidin C by analyzing the vibrational modes of the molecule. asm.orgnii.ac.jpepo.org Characteristic absorption bands in the IR spectrum, such as those corresponding to NH, carbonyl (C=O), and ester linkages, are used for structural confirmation and to monitor chemical reactions. asm.org Ultraviolet (UV) spectroscopy is also used, with Lankacidin group compounds typically showing UV maxima between 223 and 229 nm due to their conjugated tetraene chromophore. asm.orgepo.orggoogle.com

Spectroscopic data, such as 1H and 13C NMR chemical shifts and coupling constants, are often presented in detailed tables to support structural assignments. For example, comprehensive NMR data for Lankacidin C and related compounds like Lankacidinol A and Iso-Lankacidinol have been reported, allowing for comparison and identification. jst.go.jp

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in predicting the behavior and interactions of Lankacidin C, especially concerning its binding to biological targets where experimental structural data may be limited. These methods are particularly valuable for investigating the binding mode of Lankacidin C to tubulin. researchgate.netacs.orgnih.govresearchgate.net

Techniques such as ensemble-based docking and molecular dynamics simulations are utilized to predict the most likely binding pose of Lankacidin C within the tubulin binding pocket. acs.orgnih.govresearchgate.net Molecular dynamics simulations, sometimes exceeding 1 microsecond in cumulative length, are performed to assess the stability of predicted binding modes and estimate binding energies. acs.orgnih.gov These computational studies aim to overcome the limitations of experimental techniques like X-ray crystallography in resolving the tubulin-bound structure of Lankacidin C. acs.orgnih.gov

Computational models have also been used to assess the potential contribution of different structural components of lankacidin-group antibiotics to their antitumor activity and to guide the design of derivatives with improved properties. hiroshima-u.ac.jpresearchgate.net

In Vitro Biophysical Assays (e.g., Tubulin Polymerization Assays, Fluorescence Quenching)

In vitro biophysical assays are essential for functionally characterizing the interaction of Lankacidin C with its proposed targets, such as tubulin. Tubulin polymerization assays are used to directly measure the effect of Lankacidin C on microtubule assembly. graduate-studies-in-cancer-research.orgresearchgate.netnih.gov These assays monitor the kinetics of tubulin polymerization by measuring the increase in optical density at 340 nm over time. graduate-studies-in-cancer-research.orgresearchgate.net Studies have shown that Lankacidin C increases the rate of tubulin assembly and the final mass of the microtubule polymer, consistent with a microtubule-stabilizing effect similar to paclitaxel (B517696). graduate-studies-in-cancer-research.orgresearchgate.netnih.gov Higher concentrations of Lankacidin C can bypass the nucleation phase and lead to very fast growth and a significant increase in polymer mass. graduate-studies-in-cancer-research.org

Fluorescence quenching assays are employed to investigate the binding of Lankacidin C to tubulin, both free dimers and assembled microtubules. graduate-studies-in-cancer-research.orgresearchgate.net These assays measure the decrease in fluorescence intensity of tubulin upon binding of the ligand. graduate-studies-in-cancer-research.org Results from fluorescence quenching experiments indicate that Lankacidin C binds to tubulin, showing a concentration-dependent conformational change. graduate-studies-in-cancer-research.org Some studies suggest a stronger affinity towards assembled tubulin compared to free dimers. escholarship.org

Competitive binding assays, often using fluorescently labeled probes that bind to the paclitaxel site (such as flutax-2), are also performed to determine if Lankacidin C competes for the same binding site on tubulin. graduate-studies-in-cancer-research.org These assays demonstrate that Lankacidin C can displace taxoids from their binding site, further supporting its mechanism as a microtubule stabilizer acting at the paclitaxel site. graduate-studies-in-cancer-research.org

Data from tubulin polymerization assays can be presented as curves showing optical density versus time under different conditions, illustrating the impact of varying concentrations of Lankacidin C. graduate-studies-in-cancer-research.orgresearchgate.net Fluorescence quenching data can be shown as plots of fluorescence intensity against ligand concentration, allowing for the determination of binding constants (Kd values). graduate-studies-in-cancer-research.org

Cellular Imaging Techniques (e.g., Immunofluorescence)

Cellular imaging techniques, such as immunofluorescence microscopy, are used to visualize the effects of Lankacidin C on cellular structures, particularly the microtubule network. Immunofluorescence staining of tubulin allows researchers to observe changes in microtubule morphology and organization within cells treated with Lankacidin C. graduate-studies-in-cancer-research.org

Studies using immunofluorescence have shown that Lankacidin C disrupts microtubules in cancer cell lines, leading to phenotypes similar to those produced by paclitaxel. graduate-studies-in-cancer-research.org This includes increased density of microtubules in interphase cells and disruption of spindles in mitotic cells. graduate-studies-in-cancer-research.org By comparing the microtubule structures in control cells, cells treated with known microtubule-targeting agents like colchicine (B1669291) (a destabilizer) and paclitaxel (a stabilizer), and cells treated with Lankacidin C, researchers can visually confirm the microtubule-stabilizing effect of Lankacidin C in a cellular context. graduate-studies-in-cancer-research.org Staining of DNA with dyes like DAPI is often performed concurrently to visualize the nucleus and assess mitotic arrest. graduate-studies-in-cancer-research.org

Q & A

Q. What experimental methodologies are critical for elucidating the biosynthesis pathway of Lankacidin C?

To study biosynthesis, researchers should combine isotopic labeling (e.g., 13C^{13}\text{C}-acetate feeding) with genomic analysis of the producing Streptomyces strains. Structural characterization via NMR and mass spectrometry is essential to track precursor incorporation into the β-keto-δ-lactone core . Additionally, gene knockout experiments can validate the roles of polyketide synthase (PKS) clusters in macrocycle formation. For reproducibility, experimental protocols must detail growth conditions, extraction methods, and analytical parameters .

Q. How can researchers determine the ribosome-targeting mechanism of Lankacidin C?

X-ray crystallography of Lankacidin C bound to bacterial ribosomes (e.g., Staphylococcus aureus) is the gold standard for mapping binding sites. Biochemical assays, such as toeprinting or fluorescence anisotropy, can quantify ribosomal subunit inhibition . Comparative studies with lankamycin (a synergistic partner) should include molecular docking to assess adjacent binding interactions . Ensure raw crystallographic data (e.g., PDB files) are deposited in public repositories for validation .

Q. What are the foundational structure-activity relationships (SAR) observed in Lankacidin C derivatives?

SAR studies require systematic modification of the β-keto-δ-lactone and macrocyclic regions. For example, semisynthetic acylation of the C18 hydroxyl group can alter antibacterial potency. Key data to report: minimum inhibitory concentrations (MICs) against Gram-positive panels (e.g., S. pneumoniae, B. subtilis), stability assays (e.g., pH-dependent degradation), and cytotoxicity in mammalian cell lines . Tabulate results with statistical confidence intervals and p-values .

Advanced Research Questions

Q. How should researchers address contradictions in stereochemical assignments of Lankacidin C derivatives?

Discrepancies in stereochemistry (e.g., C4 configuration in 2,18-seco-lankacidinol B) require crystallographic validation and nuclear Overhauser effect (NOE) NMR experiments. Comparative analysis of synthetic enantiomers’ bioactivity can resolve functional ambiguities . Advanced computational methods, such as density functional theory (DFT), may predict stable conformers. Document all spectral data (e.g., 1H^{1}\text{H}, 13C^{13}\text{C} NMR, HRMS) in supplementary materials .

Q. What experimental designs mitigate the instability of the β-keto-δ-lactone core during synthetic modification?

Protect the β-keto-δ-lactone via temporary silyl ether groups or conduct reactions under inert, anhydrous conditions. Monitor degradation kinetics using HPLC-MS and adjust reaction times accordingly. For unstable intermediates, use cryogenic storage and real-time stability indicators (e.g., fluorescence probes) . Report failed attempts to enhance methodological transparency .

Q. How can bioactivity data from acyclic Lankacidin derivatives be reconciled with their lack of antibacterial efficacy?

Acyclic derivatives’ inactivity may stem from conformational rigidity or loss of ribosomal binding. Employ circular dichroism (CD) to compare macrocyclic vs. acyclic conformations. Pair MIC assays with ribosomal binding affinity measurements (e.g., surface plasmon resonance) to isolate structural determinants of activity . Discuss limitations in molecular dynamics simulations that may overlook solvent effects .

Q. What statistical frameworks are appropriate for analyzing synergistic effects between Lankacidin C and lankamycin?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For in vivo models, apply Kaplan-Meier survival analysis with log-rank tests. Ensure raw datasets include biological replicates and are analyzed using tools like R or GraphPad Prism . Address pseudoreplication risks in animal studies via mixed-effects models .

Methodological Best Practices

  • Data Presentation : Use standardized tables for MIC values (e.g., Table 1: Strain, MIC (µg/mL), 95% CI) and highlight outliers .
  • Reproducibility : Publish synthetic protocols in open-access repositories (e.g., protocols.io ) and cite primary spectra .
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .

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Reactant of Route 1
N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide
Reactant of Route 2
N-[(3Z,5Z,9Z,11Z)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.